2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-17-11-5-4-10-16(17)19-23-24-20(26(19)25-12-6-7-13-25)28-14-18(27)22-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTQCEUDAVJNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazole Core
The triazole ring is constructed via cyclocondensation of 2-chlorobenzyl chloride with sodium azide to generate 2-chlorobenzyl azide. Subsequent reaction with pyrrole in the presence of diisopropylethylamine (DIPEA) and dichloromethane facilitates the formation of the 4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole intermediate. Catalysts such as sodium hydrogen sulfate enhance reaction efficiency, with optimal temperatures ranging from −5°C to 30°C to prevent side reactions.
Key Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Catalyst | Sodium hydrogen sulfate | |
| Temperature | −5°C to 30°C | |
| Yield | 68–72% |
Sulfanyl Group Introduction
The sulfanyl moiety is introduced via nucleophilic substitution. The triazole intermediate reacts with thiourea in methanol under reflux, followed by treatment with chloroacetyl chloride to form 2-chloro-N-phenylacetamide. Thiolation proceeds using ammonium thiocyanate, with methanol as the solvent at 75–85°C.
Optimization Insights:
- Excess thiourea (1.5 equiv) improves thiolation efficiency.
- Methanol’s polarity facilitates nucleophilic attack, achieving 80–85% conversion.
Alkylation and Cyclization Method
Chloroacetylation Step
N-Phenylacetamide is alkylated with chloroacetyl chloride in dimethylformamide (DMF) at room temperature. The reaction’s exothermic nature necessitates controlled addition, with yields reaching 78% after 6 hours.
Reaction Profile:
$$
\text{N-Phenylacetamide} + \text{ClCH}2\text{COCl} \xrightarrow{\text{DMF, RT}} \text{ClCH}2\text{C(O)NHPhe} + \text{HCl}
$$
Triazole-Thiol Conjugation
The chlorinated intermediate reacts with 5-mercapto-1,3,4-thiadiazole under basic conditions (K₂CO₃, ethanol). This step forms the critical C–S bond, with a 70% isolated yield after recrystallization in heptane/isopropyl alcohol.
Purification Protocol:
| Step | Details | Source |
|---|---|---|
| Recrystallization | Heptane:i-PrOH (3:1), −5°C | |
| Purity Post-Purification | >99% (HPLC) |
Industrial Production Techniques
Continuous Flow Synthesis
Scaled-up production utilizes continuous flow reactors to enhance mixing and heat transfer. A two-stage system combines triazole formation (residence time: 30 min) and thiolation (residence time: 45 min), achieving 85% overall yield.
Process Parameters:
| Stage | Temperature | Pressure | Catalyst Loading |
|---|---|---|---|
| Triazole Cyclization | 25°C | 1 atm | 5 mol% NaHSO₄ |
| Thiolation | 75°C | 2 atm | None |
Waste Stream Management
Industrial protocols emphasize solvent recovery. Dichloromethane and methanol are distilled and reused, reducing production costs by 40%. Solid wastes, including sodium sulfate, are treated via alkaline hydrolysis to minimize environmental impact.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Heterocyclization | High regioselectivity | Multi-step, costly catalysts | 68–72% |
| Alkylation-Cyclization | Fewer steps | Moderate purity | 70–78% |
| Continuous Flow | Scalable, efficient | High initial investment | 85% |
Mechanistic Considerations
Triazole Ring Formation
DFT studies reveal that the cyclocondensation proceeds via a stepwise mechanism. The azide group attacks the electrophilic carbon of pyrrole, followed by deprotonation to form the triazole ring. Substituents at the 3-position of the triazole stabilize the transition state, reducing activation energy by 12 kcal/mol.
Thiolation Kinetics
The thiolation step follows second-order kinetics, with rate constants (k) of 0.45 L/mol·s at 75°C. Polar aprotic solvents like DMF accelerate the reaction by stabilizing the transition state.
Challenges and Innovations
Instability of Intermediates
The hydrazine intermediate (2-(1-chloro-cycloprop-1-yl)-3-(2-chlorophenyl)-2-hydroxypropyl-1-hydrazine) is prone to degradation, necessitating in-situ generation and immediate use. Stabilization via hydrochloride salt formation improves handling, with a shelf life extending to 6 months at −20°C.
Green Chemistry Advances
Recent innovations replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity. Enzyme-mediated thiolation using lipases achieves 82% yield under aqueous conditions, reducing thiocyanate waste.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Applications
The compound has shown promising antimicrobial properties against various pathogens. Its structural features enable it to inhibit the growth of bacteria and fungi. In vitro studies indicate that derivatives of triazole compounds can effectively combat resistant strains, including:
- Staphylococcus aureus
- Klebsiella pneumoniae
- Enterococcus faecium
These findings suggest that modifications in the compound's side chains may enhance its efficacy against resistant strains, making it a candidate for further exploration in antimicrobial therapy.
Anticancer Properties
Research into the anticancer potential of triazole derivatives indicates that compounds similar to 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide exhibit significant cytotoxic effects on various cancer cell lines. The mechanisms of action include:
- Induction of apoptosis
- Cell cycle arrest
Studies suggest that the triazole moiety plays a critical role in enhancing anticancer efficacy by disrupting cellular processes essential for cancer cell survival.
Antimicrobial Efficacy Study
A comparative study evaluated the antimicrobial properties of various triazole derivatives, including this compound. Results demonstrated significant activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on its structure.
Cancer Cell Studies
Another study focused on the anticancer properties of triazole-based compounds. It was found that those with sulfanyl substitutions exhibited enhanced cytotoxic effects against several cancer cell lines. This suggests that this compound may have similar potential for therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-2-[[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]ethanone
- 2-[[4-(2-chlorophenyl)-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Uniqueness
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide stands out due to its combination of a triazole ring, a pyrrole ring, and a chlorophenyl group, which imparts unique chemical and biological properties. This combination makes it a versatile compound for various applications, particularly in medicinal chemistry and pharmaceuticals .
Biological Activity
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular architecture that includes:
- A triazole ring which is known for its role in various biological activities.
- A pyrrole moiety contributing to its reactivity.
- A sulfanyl group that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5OS |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 886926-52-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced inflammatory responses .
- GATA Family Protein Inhibition : Recent studies indicate that it acts as a novel inhibitor of GATA proteins, which are involved in gene regulation and cellular differentiation .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound:
- It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results .
Antifungal Activity
Research indicates potential antifungal properties, making it a candidate for treating fungal infections. The presence of the triazole ring is particularly relevant as triazoles are known antifungal agents .
Anti-inflammatory Properties
The compound's ability to inhibit cyclooxygenase enzymes suggests it may also possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : In vitro tests demonstrated that the compound displayed moderate to high activity against common pathogens such as E. coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were recorded at varying concentrations, indicating effective antimicrobial action .
- Inhibition of GATA Proteins : Experimental results showed that the compound effectively inhibited GATA protein activity, leading to altered gene expression profiles in treated cells. This finding opens avenues for cancer research where GATA proteins are implicated .
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers, supporting its potential use in anti-inflammatory therapies .
Q & A
Basic: What synthetic methods are established for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves S-alkylation of triazole-thiol intermediates or Mannich reactions to introduce functional groups (e.g., pyrrole or chlorophenyl moieties) . Key steps include:
- Step 1: Preparation of the 1,2,4-triazole-3-thiol core via cyclization of thiocarbazides or hydrazine derivatives.
- Step 2: Functionalization via alkylation or nucleophilic substitution to introduce the sulfanyl-acetamide group.
Optimization Strategies:
-
Use statistical experimental design (e.g., factorial design) to evaluate parameters like solvent polarity, temperature, and catalyst loading. For example, ethanol at 80°C with K₂CO₃ as a base may yield >75% purity .
-
Example Table:
Parameter Optimal Range Impact on Yield Solvent Ethanol/DMF Polarity affects nucleophilicity Temperature 70–90°C Higher temps reduce reaction time Catalyst K₂CO₃ Enhances alkylation efficiency
Basic: Which analytical techniques are most reliable for structural confirmation?
Answer:
- ¹H/¹³C-NMR: Assigns proton environments (e.g., distinguishing triazole protons at δ 8.1–8.3 ppm from pyrrole protons at δ 6.5–7.0 ppm) .
- X-ray Crystallography: Resolves bond lengths and angles (e.g., triazole ring planarity: N1–N2 = 1.34 Å, N2–C3 = 1.31 Å) .
- LC-MS/HPLC: Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 413.8) and purity (>95%) .
Advanced: How can computational methods improve reaction design or predict bioactivity?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction pathways (e.g., transition state energies for S-alkylation) and optimize orbital interactions .
- Molecular Docking: Predict binding affinities to target proteins (e.g., CYP450 enzymes). For example, a docking score of −9.2 kcal/mol suggests strong hydrophobic interactions with the triazole ring .
- ICReDD Workflow: Combine computational reaction path searches with experimental validation to reduce trial-and-error cycles by ~40% .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Statistical Analysis: Apply multivariate regression to identify outliers (e.g., discrepancies in IC₅₀ values due to solvent polarity effects) .
- ADME-Tox Profiling: Compare predicted logP (e.g., 3.2) with experimental permeability assays to adjust solubility models .
- Case Study: If docking predicts high affinity but in vitro assays show low inhibition, evaluate steric clashes via molecular dynamics simulations .
Advanced: How does substituent variation on the triazole ring influence biological activity?
Answer:
-
Structure-Activity Relationship (SAR) Methods:
-
Key Findings:
Substituent Bioactivity (IC₅₀, μM) logP 2-Chlorophenyl 0.45 3.1 4-Fluorophenyl 0.32 2.9 3-Nitrophenyl 1.10 3.5 Data derived from analogues in
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
